molecular formula C10H11N3O2 B3353125 ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate CAS No. 52938-06-4

ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3353125
CAS No.: 52938-06-4
M. Wt: 205.21 g/mol
InChI Key: RZCPYUYZNCGQMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate (CAS 52938-06-4) is a high-value chemical synthon of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 11 N 3 O 2 and a molecular weight of 205.21 g/mol, features a benzimidazole core, a primary amino group at the 2-position, and an ethyl carboxylate moiety at the 1-position . This unique structure makes it a versatile building block for the synthesis of diverse, complex molecules. The 2-amino group serves as a highly reactive nucleophilic center, enabling researchers to construct elaborate molecular architectures through various transformations, including acylation, alkylation, and the formation of Schiff bases . Concurrently, the N-1 ethyl carboxylate group acts as both an electron-withdrawing modifier of the ring system's electronic properties and a protecting group that can be selectively removed for further functionalization . This combination of features makes this compound a foundational scaffold for the systematic development of 1,2-disubstituted benzimidazole derivatives, which are pivotal in drug discovery efforts . Current academic research trajectories highlight its application in developing novel anticancer agents, where it is used to create inhibitors targeting enzymes like tyrosine kinases and topoisomerases . Its utility also extends to the search for new antimicrobial agents to combat drug-resistant pathogens . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-aminobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-8-6-4-3-5-7(8)12-9(13)11/h3-6H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPYUYZNCGQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967407
Record name Ethyl 2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-06-4
Record name 1H-Benzimidazole-1-carboxylic acid, 2-amino-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052938064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for Ethyl 2 Amino 1h Benzo D Imidazole 1 Carboxylate

Transformations at the 2-Amino Group of the Benzimidazole (B57391) Moiety

The 2-amino group of the benzimidazole scaffold is a versatile site for a variety of chemical transformations due to its nucleophilic character. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of novel derivatives.

Alkylation and Acylation Reactions

The exocyclic 2-amino group in 2-aminobenzimidazoles readily undergoes alkylation and acylation when treated with appropriate electrophiles. researchgate.net

Alkylation: The reaction of 2-aminobenzimidazole (B67599) with alkylating agents, such as alkyl halides, can lead to the formation of N-substituted derivatives. google.com The reaction typically involves the nucleophilic attack of the amino group on the alkylating agent.

Acylation: Acylation of the 2-amino group is a common strategy to produce 2-acylaminobenzimidazoles. This transformation can be achieved using various acylating agents, including acyl halides and acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. google.comresearchgate.netgoogle.com For instance, the reaction with alkyl chloroformates yields the corresponding alkyl benzimidazole-2-carbamates. researchgate.net The resulting 2-acylamino and 2-alkoxycarbonylamino benzimidazoles are important scaffolds in medicinal chemistry. longdom.org However, studies on related compounds suggest that acylation at the 2-amino position can sometimes lead to a loss of biological activity in certain assays. nih.gov

The presence of the electron-withdrawing ethyl carboxylate group at the N-1 position in the title compound is expected to decrease the nucleophilicity of the 2-amino group, potentially requiring more forcing conditions for alkylation and acylation compared to unsubstituted 2-aminobenzimidazole.

Table 1: Examples of Acylation Reactions with 2-Aminobenzimidazole Derivatives
ReactantAcylating AgentConditionsProductReference
2-AminobenzimidazoleAlkanoyl Halides (e.g., Acetyl Chloride, Propionyl Chloride)Not specified2-Alkanoylaminobenzimidazoles google.com
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acidHBTU, N,N-diisopropylethylamine, DMFMethyl 2-(2-(2-(trifluoromethoxy)benzamido)-thiazole-4-carboxamido)-1H-benzo[d]imidazole-5-carboxylate nih.gov
2-AminobenzimidazoleAlkyl ChloroformatesAprotic solventsAlkyl Benzimidazole-2-carbamates (via rearrangement) scielo.br

Condensation and Imine Formation

The reaction of the primary 2-amino group with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases (imines). orientjchem.orgnih.gov This condensation reaction is one of the most fundamental transformations of the 2-amino group and is typically catalyzed by acids or bases. orientjchem.orgderpharmachemica.comrjlbpcs.com

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with 2-aminobenzimidazole to produce a wide array of Schiff bases. orientjchem.orgderpharmachemica.comconnectjournals.com These reactions can be carried out under various conditions, including using catalysts like bismuth trichloride (B1173362) under microwave irradiation or methane (B114726) sulfonic acid in solvent-free conditions, often resulting in high yields and short reaction times. orientjchem.orgderpharmachemica.com Multicomponent reactions involving 2-aminobenzimidazole, an aldehyde, and a C-H acid like dimedone have also been developed to synthesize more complex heterocyclic systems. researchgate.netresearchgate.net

The resulting imine products contain the characteristic azomethine group (-CH=N-), which is a key structural feature in many biologically active compounds. rjlbpcs.comconnectjournals.com The structure of these Schiff bases is readily confirmed by spectroscopic methods, such as ¹H-NMR, which shows a characteristic singlet for the azomethine proton. orientjchem.org

Table 2: Synthesis of Schiff Bases from 2-Aminobenzimidazole and Aldehydes
AldehydeCatalyst/ConditionsProduct ClassYieldReference
Various Aromatic AldehydesBiCl₃ (5 mol%), Methanol (B129727), Microwave (10-25 s)N-(Arylmethylidene)-1H-benzo[d]imidazol-2-amines90-96% orientjchem.org
5-Substituted Indole-3-carbaldehydesMethane Sulfonic Acid, Solvent-free, Room Temp.N-((5-Substituted-1H-indol-3-yl)methylidene)-1H-benzo[d]imidazol-2-aminesHigh derpharmachemica.com
2-CarboxybenzaldehydeNot specifiedTridentate Schiff Base LigandNot specified connectjournals.com
5-Methyl-thiophene-2-carboxaldehydeNot specifiedN-((5-Methylthiophen-2-yl)methylidene)-1H-benzo[d]imidazol-2-amineNot specified rjlbpcs.com

Nucleophilic Substitutions and Rearrangements

The 2-amino group, being nucleophilic, can participate in substitution reactions where it attacks an electrophilic center. The most common examples of this reactivity are the alkylation and acylation reactions discussed previously, which are essentially nucleophilic substitutions on alkyl halides and nucleophilic acyl substitutions, respectively.

Furthermore, the 2-amino group can act as a nucleophile to displace other leaving groups. For instance, sulfur-containing groups at the 2-position of the benzimidazole ring, such as methylsulfonyl, can be replaced by amino groups with relative ease, sometimes even more readily than halogens. researchgate.net While this describes the formation of 2-aminobenzimidazoles, it highlights the nucleophilic character of amines in this ring system.

In the context of the title compound, the 2-amino group can act as an intramolecular nucleophile if a suitable electrophile is present on a side chain. While specific rearrangements for this exact scaffold are not well-documented in the reviewed literature, intramolecular S_NAr reactions have been observed in related systems, such as 2-(2-nitrophenyl)-1H-benzimidazoles, where an N-pendant alkoxide displaces the nitro group to form a new ring. nih.gov This indicates the potential for cyclization reactions initiated by nucleophilic groups within substituted benzimidazoles.

Modifications of the Carboxylate Ester Functional Group

The ethyl carboxylate group at the N-1 position offers another site for chemical modification, primarily through reactions typical of esters, such as hydrolysis and transesterification.

Hydrolysis to Carboxylic Acids

The ethyl ester of ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 2-amino-1H-benzo[d]imidazole-1-carboxylic acid. This reaction is a standard transformation for esters and is typically carried out under basic or acidic conditions.

Base-catalyzed hydrolysis, or saponification, is commonly employed. For example, the hydrolysis of ethyl benzimidazole-5-carboxylate derivatives to their respective carboxylic acids has been successfully achieved by refluxing with sodium hydroxide (B78521) (NaOH) in an alcoholic solvent like ethanol (B145695). analis.com.myresearchgate.net Similarly, aryl 2-amino-1H-benzimidazole-1-carboxylates, which are close structural analogues of the title compound, have been hydrolyzed in aqueous solutions. scielo.br The reaction proceeds via the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. medcraveonline.com Microwave-assisted hydrolysis using potassium carbonate has also been reported as an efficient method for related azole esters. nih.gov

Table 3: Examples of Hydrolysis of Benzimidazole Esters
Ester CompoundConditionsProductReference
Ethyl-2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylateNaOH, EtOH, H₂O, Reflux2-(6-Chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid researchgate.net
Ethyl 4-(methylamino)-3-nitrobenzoate derived benzimidazole esterNaOH (33%), EthanolCorresponding Benzimidazole Carboxylic Acid medcraveonline.com
Various Ethyl 1-(2-hydroxyethyl)-2-alkyl-1H-benzimidazole-5-carboxylatesNot specifiedCorresponding Benzimidazole Carboxylic Acids analis.com.my
Aryl 2-amino-1H-benzimidazole-1-carboxylatesAqueous hydrolysis (pH 1-13)2-Aminobenzimidazole and Aryl Carbonate scielo.br

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester can be exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide) and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is usually used in large excess, or one of the products is removed from the reaction mixture. organic-chemistry.org

While specific examples of transesterification on this compound were not found in the surveyed literature, this reaction is a general and well-established method for converting one ester into another. researchgate.netnih.gov For example, various ethyl esters can be converted to their corresponding methyl esters by reacting them with methanol in the presence of a catalyst like scandium(III) triflate or potassium phosphate. organic-chemistry.org It is expected that the title compound would undergo similar transformations under standard transesterification conditions, allowing for the synthesis of methyl, propyl, or other alkyl carboxylate derivatives.

Amidation and Other Carboxylate Transformations

The ethyl carboxylate group at the N-1 position of the benzimidazole ring is amenable to several chemical transformations, providing a pathway to a variety of functional derivatives.

Amidation: The ester can be converted into an amide through reaction with amines. This transformation is typically achieved by heating the carboxylate with a primary or secondary amine, sometimes in the presence of a catalyst. The resulting N-substituted 2-aminobenzimidazole-1-carboxamides are valuable precursors for further synthetic manipulations. For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide, a key synthon for constructing pyrazole (B372694) and other heterocyclic rings.

Hydrolysis: Saponification of the ethyl ester using a base such as sodium hydroxide in an aqueous or alcoholic solution yields the corresponding carboxylic acid. researchgate.net This hydrolysis creates a new functional handle that can be used in subsequent reactions, such as amide coupling reactions using standard peptide coupling reagents (e.g., HATU, HBTU) to form more complex amide derivatives. nih.govrsc.org

Reduction: While less common, the ester can potentially be reduced to the corresponding primary alcohol (1-(hydroxymethyl)-1H-benzo[d]imidazol-2-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would provide another avenue for diversification of the core structure.

Table 1: Examples of Carboxylate Transformations

Starting MaterialReagent(s)ProductTransformation Type
This compoundHydrazine Hydrate2-Amino-1H-benzo[d]imidazole-1-carbohydrazideAmidation
This compoundNaOH(aq)2-Amino-1H-benzo[d]imidazole-1-carboxylic acidHydrolysis
2-Amino-1H-benzo[d]imidazole-1-carboxylic acidSubstituted Amine, HATU, DIPEAN-substituted 2-amino-1H-benzo[d]imidazole-1-carboxamideAmide Coupling

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on this heterocyclic system.

The precise location of the substitution is influenced by both electronic and steric factors. The amino group at position 2 and the carboxylate at position 1 are key directors in these reactions.

Annulation Reactions for Complex Heterocyclic Architectures

Annulation, or ring-forming, reactions are a powerful strategy for constructing complex, polycyclic heterocyclic systems from this compound and its derivatives. The reactive amino and carboxylate functionalities, as well as the activated methylene (B1212753) group in derivatives, serve as handles for building new rings onto the benzimidazole core.

The versatility of the benzimidazole scaffold is demonstrated in its use for synthesizing fused five-membered heterocyclic rings like pyrazoles and thiophenes.

Pyrazoles: The carbohydrazide (B1668358) derivative, formed from the reaction of the parent ester with hydrazine hydrate, is a critical intermediate for pyrazole synthesis. This hydrazide can react with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with β-ketoesters can lead to the formation of pyrazolone-fused benzimidazoles. beilstein-journals.orgnih.gov

Thiophenes: Thiophene rings can be fused onto the benzimidazole system through reactions like the Gewald synthesis. This typically involves the reaction of a derivative with an activated methylene group (such as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate) with elemental sulfur and a compound containing an activated nitrile group, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This multicomponent reaction provides a direct route to highly substituted aminothiophene derivatives fused to the benzimidazole core. researchgate.netsynergypublishers.com

Six-membered heterocyclic rings, including pyridines and coumarins, can also be constructed using the benzimidazole framework.

Pyridine Derivatives: Fused pyridine rings can be synthesized through various condensation reactions. For instance, multicomponent reactions involving the benzimidazole derivative, an aldehyde, and an active methylene compound (like malononitrile) can yield complex pyridobenzimidazole structures. researchgate.net Friedländer-type annulations, which involve the reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, can also be adapted to synthesize quinoline-like systems fused to the imidazole (B134444) ring.

Coumarin (B35378) Derivatives: The synthesis of coumarin-fused systems can be achieved by reacting benzimidazole derivatives with reagents suitable for Pechmann or Knoevenagel condensation. For example, a derivative with an active methylene group can react with a salicylaldehyde (B1680747) derivative to construct the coumarin ring. researchgate.net This leads to the formation of benzimidazo-chromenone structures. researchgate.netresearchgate.net

The strategic functionalization of this compound opens pathways to a vast array of complex polycyclic and fused heterocyclic systems. The inherent reactivity of the benzimidazole core allows for its incorporation into larger, more intricate molecular architectures. nih.gov

Annulation reactions can be employed to build additional rings, leading to tetracyclic and pentacyclic structures. For example, reactions that form fused quinazolines, pyrimidines, or other nitrogen-containing heterocycles are well-documented. nih.govnih.gov Cyclocondensation reactions of the 2-amino group with bifunctional electrophiles are a common strategy. For instance, reaction with β-ketoesters can lead to the formation of fused pyrimidinone rings.

These complex systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 1h Benzo D Imidazole 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate, ¹H and ¹³C NMR, along with 2D techniques, would provide a complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom.

While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected signals can be made based on the known chemical shifts of related benzimidazole (B57391) derivatives and standard functional groups. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the protons of the ethyl group, and the protons of the primary amine. The aromatic protons would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The ethyl group should present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. The amino (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ethyl carboxylate group is expected to resonate at the lowest field, typically around δ 150-160 ppm, due to its deshielding environment. The carbon atom at the 2-position (C2), attached to the amino group, would also have a characteristic shift. The aromatic carbons would appear in the typical region of δ 110-145 ppm. The carbons of the ethyl group would be found at the highest field, with the -CH₂ carbon around δ 60-65 ppm and the -CH₃ carbon around δ 14-16 ppm. researchgate.netacs.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl group and within the aromatic ring system. An HSQC spectrum would link each proton signal directly to its attached carbon, providing unambiguous assignment of the carbon skeleton.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet (m)
Amino (-NH₂) ~5.0 - 6.0 Broad Singlet (br s)
Methylene (-O-CH₂-CH₃) ~4.4 Quartet (q)

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O) 150 - 160
C2 (C-NH₂) ~155
Aromatic-C 110 - 145
Methylene (-O-CH₂-) 60 - 65

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate (B1207046) group would be prominent around 1700-1725 cm⁻¹. The spectrum would also feature C-N stretching vibrations, C-O stretching of the ester group, and characteristic aromatic C=C and C-H stretching and bending vibrations. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. It would be especially useful for identifying the vibrations of the benzimidazole ring system and the C-C backbone.

Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500
Carbamate (-N-COO-) C=O Stretch 1700 - 1725
Aromatic Ring C=C Stretch 1450 - 1600
Carbamate/Ester C-O Stretch 1200 - 1300

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

Electronic spectroscopy investigates the electronic transitions within a molecule and provides insights into its chromophoric system and potential luminescence.

Ultraviolet-Visible (UV-Vis) Absorption: The benzimidazole core is a known chromophore. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the UV region, typically between 250 and 350 nm. These absorptions correspond to π → π* electronic transitions within the conjugated bicyclic system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole core. nih.govorientjchem.org

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent. nih.govsemanticscholar.org Upon excitation at a wavelength corresponding to its absorption maximum, the compound may exhibit fluorescence emission. The position and intensity of the emission peak would be sensitive to the solvent polarity and the electronic nature of the substituents. The carbamate and amino groups would influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its fluorescent properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): For the title compound (molecular formula C₁₀H₁₁N₃O₂), the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). The calculated molecular weight is approximately 205.22 g/mol . The fragmentation pattern could provide further structural information, with potential losses of the ethoxy group (-OC₂H₅) or the entire ethyl carbamate moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For C₁₀H₁₁N₃O₂, the theoretical exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value, providing definitive confirmation of the molecular formula. nih.gov

Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₁₀H₁₁N₃O₂
Monoisotopic Mass 205.0851 u

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound has not been reported, the technique would reveal critical structural details. nih.govmdpi.com

This analysis would provide accurate bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzimidazole ring system and determine the conformation of the ethyl carbamate substituent relative to the ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino group (N-H···N or N-H···O) and potential π-π stacking interactions between the benzimidazole rings of adjacent molecules.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This technique is fundamental for verifying the empirical and molecular formula after synthesis.

For this compound (C₁₀H₁₁N₃O₂), the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample are expected to match these theoretical percentages within a narrow margin (typically ±0.4%), thereby confirming the purity and elemental composition of the compound. rsc.orgmdpi.com

Theoretical Elemental Composition

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 120.11 58.53
Hydrogen H 1.008 11.088 5.40
Nitrogen N 14.007 42.021 20.48

Computational and Theoretical Studies of Ethyl 2 Amino 1h Benzo D Imidazole 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this domain.

The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the lowest energy structure of a molecule. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed for this purpose for benzimidazole (B57391) derivatives. mersin.edu.trresearchgate.netresearchgate.net The molecular geometry of related benzimidazoles has been calculated in the ground state using HF and DFT, often with the B3LYP functional, which combines Becke's three-parameter hybrid method with the Lee, Yang, and Parr correlation functional. mersin.edu.trresearchgate.net

These calculations are typically performed with a basis set, such as 6-31G(d) or 6-311++G(d,p), which describes the mathematical functions used to represent the electronic orbitals. mersin.edu.trresearchgate.netnih.govmaterialsciencejournal.orgresearchgate.net The output of these calculations provides optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, corresponding to the molecule's most stable conformation. researchgate.netresearchgate.netnih.gov While specific experimental crystallographic data for ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate is not available for direct comparison, theoretical parameters for similar structures serve as a reliable prediction of its geometry. researchgate.netresearchgate.net

Table 1: Representative Theoretical Methods for Geometry Optimization This table is illustrative and shows common methods used for benzimidazole derivatives.

Method Basis Set Common Application
Hartree-Fock (HF) 6-31G(d) Initial geometry optimization, vibrational frequencies
DFT (B3LYP) 6-31G(d) Geometry optimization, vibrational spectra, electronic properties
DFT (B3LYP) 6-311++G(d,p) Higher accuracy calculations for geometry and electronic properties
DFT (M06) 6-311G(d,p) Broad applicability for thermochemistry and kinetics

Theoretical calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net For derivatives of benzimidazole, both HF and DFT (B3LYP) methods have been used to compute harmonic vibrational frequencies. mersin.edu.trresearchgate.netnih.gov It is a common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and deficiencies in the theoretical method, which yields better agreement with experimental spectra. researchgate.netresearchgate.netnih.gov

Studies comparing these methods on similar molecules, such as 2-ethyl-1H-benzo[d]imidazole, have indicated that the B3LYP method is generally superior to the scaled Hartree-Fock approach for reproducing experimental vibrational spectra. mersin.edu.trresearchgate.net These theoretical predictions are crucial for the confident assignment of vibrational bands observed in experimental FT-IR and Raman spectroscopy to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Computational methods provide a suite of descriptors that quantify these characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comacs.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.comacs.org These energies are calculated using methods like DFT, and the analysis of the orbital compositions reveals which atoms or functional groups contribute most to these frontier orbitals, thereby indicating the likely sites of reaction. researchgate.netnih.gov The calculated HOMO and LUMO energies are also used to determine global reactivity descriptors such as chemical hardness, softness, and electronegativity. irjweb.comacs.org

Table 2: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents conceptual data for illustrative purposes.

Parameter Formula Description Representative Value (eV)
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital -6.2
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital -1.8
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability 4.4
Ionization Potential (I) -EHOMO Energy required to remove an electron 6.2
Electron Affinity (A) -ELUMO Energy released when an electron is added 1.8
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution 2.2
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity 0.227

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, which helps in identifying the electron-rich and electron-poor regions of a molecule. researchgate.netmdpi.com This information is crucial for predicting how a molecule will interact with other species, particularly in biological systems. nih.gov

The MEP surface is typically color-coded:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Denotes regions of near-zero or neutral potential.

For this compound, the MEP surface would be expected to show negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole (B134444) ring, indicating these are nucleophilic centers. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino group, making them potential sites for electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. researchgate.netacs.org This method investigates charge transfer and conjugative interactions by analyzing the interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating greater electron delocalization and stabilization of the molecule. acs.org NBO analysis can elucidate hyperconjugative and conjugative effects, such as π → π* and lone pair (n) → σ* interactions, which are fundamental to the molecule's structure and reactivity. acs.org For this compound, NBO analysis would reveal the extent of electron delocalization across the fused benzene (B151609) and imidazole rings and the participation of the amino and carboxylate substituents in the π-conjugated system.

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions This table is illustrative and shows the type of data obtained from NBO analysis for similar conjugated systems.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π (C1-C2) π* (C3-C4) 20.5 Intramolecular charge transfer (π-conjugation)
LP (N1) π* (C5-C6) 55.8 Lone pair delocalization into the ring system
LP (O1) σ* (C7-O2) 30.1 Hyperconjugation within the ester group

Mechanistic Insights from Computational Reaction Pathway Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms for the synthesis of the benzimidazole core structure. While specific studies on the reaction pathway for this compound are not extensively documented, research on the fundamental benzimidazole synthesis offers a strong model for understanding its formation.

One such study investigated the synthesis of benzimidazole from phenylenediamine and formic acid. chemrevlett.com This reaction is understood to proceed through four elementary steps, with the third step, involving the formation of a key N-C bond, being the rate-determining step with a calculated barrier energy of 45.85 kcal·mol⁻¹. chemrevlett.com The initial steps involve the attack of a nitrogen atom on the carbonyl carbon of formic acid, followed by dehydration. The subsequent steps involve another intramolecular cyclization and a final dehydration to form the imidazole ring. chemrevlett.com The dehydration steps were found to have lower activation barriers, indicating they are more facile than the N-C bond-forming steps. chemrevlett.com

These computational findings suggest that the synthesis of related benzimidazole derivatives likely follows a similar multi-step mechanism involving nucleophilic attack, cyclization, and dehydration, with the initial bond formation between the diamine and the carboxylate precursor being a critical, high-energy step.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological targets at a molecular level. While specific docking studies on this exact molecule are limited in publicly available literature, numerous studies on structurally similar benzimidazole derivatives provide valuable insights into their potential binding modes and energetic aspects. These studies highlight the versatility of the benzimidazole scaffold in interacting with a wide range of protein targets.

Derivatives of 1H-benzo[d]imidazol-2-amine have been investigated as potential therapeutic agents, and docking studies have been crucial in elucidating their mechanism of action. scispace.com For instance, in studies targeting prostaglandin-endoperoxide synthase 2 (COX-2), an enzyme implicated in inflammation and cancer, these derivatives have shown promising binding affinities. scispace.com

Similarly, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent α-glucosidase inhibitors, an important target in the management of diabetes. acs.org Molecular docking of these compounds revealed significant binding energies and affinities, with the most active compounds exhibiting binding energies as high as -69.65 kcal/mol. acs.org

The following tables summarize findings from molecular docking studies on various benzimidazole derivatives, illustrating the typical binding energies and interactions observed for this class of compounds.

Binding Energetics of Benzimidazole Derivatives with Various Targets
TargetDerivative ClassDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
α-Glucosidase5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols-10.54-69.65Not Specified acs.org
β-Tubulin2-(2-aminoethyl)-1H-benzimidazole derivativesNot SpecifiedNot SpecifiedNot Specified researchgate.net
Human Topoisomerase I1H-Benzo[d]imidazole DerivativesNot SpecifiedNot SpecifiedNot Specified acs.orgnih.gov

The binding modes of benzimidazole derivatives are often characterized by a combination of hydrogen bonding and hydrophobic interactions. The nitrogen atoms in the imidazole ring frequently act as hydrogen bond acceptors or donors, while the fused benzene ring and any substituents can engage in van der Waals and π-π stacking interactions with hydrophobic pockets of the protein's active site.

For example, in the case of α1β2γ2 GABA-A receptor modulators, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been shown to be a suitable template for molecular recognition at the α1/γ2 interface. acs.org Molecular docking studies of these compounds have helped to disclose the structural features that are essential for their interaction with the receptor. acs.org

Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies more accurately.

Mechanistic Investigations of Biological Activities in Vitro and Biochemical Level

Mechanisms of Antimicrobial and Antiviral Action in in vitro Models

Derivatives of the 1H-benzo[d]imidazole class have been investigated for their potential to combat various pathogens through diverse mechanisms of action. These range from disrupting essential cellular processes in microbes to interfering with their communication systems.

The integrity and replication of genetic material are fundamental for microbial survival. Certain benzimidazole (B57391) derivatives have been shown to interfere with these processes. While specific studies on ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate are not extensively detailed in the available literature, the broader class of benzimidazoles is known to target DNA-related functions. For instance, some bisbenzimidazole derivatives act as DNA minor groove-binding ligands. nih.gov These agents form non-covalent interactions, primarily with AT-rich sequences of DNA, which can lead to the reversible inhibition of DNA-dependent functions and interfere with DNA-mediated enzymatic processes. nih.gov This mode of action can disrupt DNA replication and transcription, ultimately leading to an antimicrobial effect.

A modern approach to antimicrobial therapy involves targeting bacterial virulence without directly killing the bacteria, which may reduce the pressure for resistance development. acs.org Quorum sensing (QS) is a cell-to-cell signaling system that bacteria like Pseudomonas aeruginosa use to coordinate virulence gene expression. acs.orgnih.gov The pqs system is one of the QS systems in P. aeruginosa, regulated by the Pseudomonas quinolone signal response protein (PqsR). nih.gov Inhibition of PqsR has emerged as a promising strategy. acs.orgnih.gov

Several 1H-benzo[d]imidazole derivatives have been identified as potent PqsR antagonists. acs.orgnih.gov These compounds act by binding to the ligand-binding domain of PqsR, preventing its natural activators, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ), from binding and activating the transcription of virulence genes. nih.gov This inhibition leads to a significant reduction in the production of virulence factors like pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones (AQs). nih.govnih.gov

Table 1: Examples of 1H-Benzo[d]imidazole-based PqsR Inhibitors

Compound Name Target Key In Vitro Findings
2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) PqsR Potent antagonist with low submicromolar inhibition of the PqsR-controlled reporter fusion in P. aeruginosa. Significantly inhibits pyocyanin and AQ production. nih.govnih.gov

This table is interactive and can be sorted by clicking on the column headers.

Benzimidazole derivatives have also demonstrated efficacy against fungal pathogens and bacterial biofilms. nih.govnih.gov The formation of biofilms represents a significant challenge in clinical settings due to their high tolerance to conventional antibiotics. researchgate.net

The mechanisms for antifungal activity often involve the disruption of fungal-specific cellular processes. For antibiofilm activity, compounds can interfere with the initial stages of biofilm formation or compromise the integrity of mature biofilms. Some indolylbenzo[d]imidazole derivatives have shown excellent antibiofilm activity by both inhibiting biofilm formation and killing cells within established biofilms. nih.gov The mechanism can be linked to the inhibition of crucial proteins involved in cell division, such as the filamenting temperature-sensitive protein Z (FtsZ), which is a target for some substituted benzimidazoles. nih.gov

Anticancer Mechanisms at the Cellular and Molecular Level in vitro

The 1H-benzo[d]imidazole scaffold is a key component in the design of novel anticancer agents, with derivatives demonstrating the ability to inhibit cancer cell proliferation through targeted enzyme inhibition and modulation of critical cellular pathways like the cell cycle and apoptosis. nih.govnih.gov

Targeted therapy focusing on specific enzymes essential for cancer cell survival is a cornerstone of modern oncology. Benzimidazole derivatives have been developed to inhibit several of these key targets.

Topoisomerase I Inhibition: Human topoisomerase I (Hu Topo I) is a vital enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and cell death. nih.govacs.org A series of novel 1H-benzo[d]imidazoles have been identified as potent inhibitors of Hu Topo I. nih.govacs.org For example, compound 12b from a synthesized series showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. nih.govacs.org These compounds are thought to bind to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand. acs.org

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. nih.gov Several classes of kinases have been successfully targeted by benzimidazole derivatives.

Casein Kinase 1 (CK1): Deregulation of CK1 isoforms (α, γ, δ, ε) is linked to cancer development. nih.gov Certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of CK1δ and CK1ε. nih.gov

V600E-mutant BRAF (V600EBRAF): This kinase is a key driver in several cancers, including melanoma. A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600EBRAF inhibitors, with some compounds showing significant inhibitory activity. nih.gov

Epidermal Growth Factor Receptor (EGFR): Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized as EGFR inhibitors, with compounds 10 and 13 showing significant inhibition with IC50 values of 0.33 and 0.38 μM, respectively. nih.gov

Table 2: Examples of 1H-Benzo[d]imidazole Derivatives as Enzyme Inhibitors for Anticancer Activity

Compound Class/Example Target Enzyme Key In Vitro Findings
Novel 1H-benzo[d]imidazoles (e.g., 12b) Human Topoisomerase I Inhibited 50% of DNA relaxation at 16 μM. nih.govacs.org
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides Casein Kinase 1 (CK1δ/ε) Potent and specific inhibition of CK1 isoforms. nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides (e.g., 12l) V600EBRAF Exhibited strong inhibitory activity with an IC50 of 0.49 µM. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Disruption of the normal cell cycle and evasion of apoptosis (programmed cell death) are hallmarks of cancer. Many benzimidazole-based anticancer agents exert their effects by forcing cancer cells into cell cycle arrest and subsequently inducing apoptosis.

Flow cytometry studies have revealed that potent benzimidazole derivatives can cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. nih.govacs.org A cell cycle arrest at this phase often indicates that DNA damage has occurred and is challenging for the cell to repair, pushing it towards apoptosis. nih.gov For example, compounds 11a, 12a, and 12b , which inhibit topoisomerase I, were found to cause G2/M arrest. nih.govacs.org

Similarly, acylated derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related heterocyclic system, have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Benzimidazole-based EGFR inhibitors also effectively suppressed cell cycle progression and induced apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. nih.gov

Microtubule Polymerization Inhibition

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α/β-tubulin heterodimers, makes them an important target for therapeutic agents, particularly in oncology. nih.gov Various benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. This binding event disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Table 1: Examples of Benzimidazole Derivatives with Microtubule Polymerization Inhibition Activity

Compound ClassExample Compound(s)Observed EffectReference
2-Aryl-1H-benzo[d]imidazole DerivativesCompound O-7Inhibits in vitro tubulin polymerization, disrupts intracellular microtubule cytoskeleton, and causes G2/M phase cell cycle arrest. nih.gov
1H-Benzimidazol-2-yl HydrazonesN/AElongated nucleation phase and slowed down tubulin polymerization. nih.gov
Benzimidazole-2-carbamatesNocodazoleBinds to β-tubulin, inhibiting microtubule assembly. nih.gov

This table presents data for related benzimidazole compounds and not for this compound, for which specific data was not found.

Enzymatic Inhibition Studies (e.g., α-glucosidase)

Enzymes are critical targets for drug discovery, and their inhibition can modulate various physiological pathways. α-Glucosidase, an enzyme involved in carbohydrate digestion, is a key target for the management of type 2 diabetes. Inhibition of this enzyme delays glucose absorption and reduces postprandial hyperglycemia. Numerous heterocyclic compounds, including benzimidazole derivatives, have been investigated for their α-glucosidase inhibitory potential. rsc.org

Research has demonstrated that novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols act as potent inhibitors of α-glucosidase, with some compounds exhibiting significantly greater activity than the standard drug, acarbose. rsc.org These studies suggest that the benzimidazole nucleus can serve as a scaffold for the design of effective α-glucosidase inhibitors. However, specific enzymatic inhibition studies focusing on this compound and its effect on α-glucosidase were not identified in the reviewed scientific literature.

Table 2: Examples of Benzimidazole Derivatives with α-Glucosidase Inhibition Activity

Compound ClassIC₅₀ Range (µM)StandardReference
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols0.64 ± 0.05 to 343.10 ± 1.62Acarbose (IC₅₀: 873.34 ± 1.21 µM) rsc.org

This table presents data for related benzimidazole compounds and not for this compound, for which specific data was not found.

Structure-Activity Relationship (SAR) Studies for Bioactivity Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the benzimidazole class, SAR studies have been crucial in optimizing their therapeutic potential. researchgate.netresearchgate.net Modifications at various positions of the benzimidazole ring system can significantly impact potency and selectivity for different biological targets.

For example, in a series of diflapolin (B1670557) derivatives containing a benzimidazole subunit, it was found that N-substitution on the benzimidazole ring had opposing effects on the inhibition of two different enzymes. researchgate.net Compounds with an N-Boc substitution showed higher inhibitory potency against soluble epoxide hydrolase (sEH), whereas removing the N-substitution led to a significant increase in 5-lipoxygenase-activating protein (FLAP) activity. researchgate.net This highlights the critical role of substituents on the benzimidazole nitrogen in determining biological activity.

Another study on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists revealed that a bulky substituent on the basic nitrogen atom of the amino moiety was important for high affinity. nih.gov Although these studies provide a framework for understanding the SAR of benzimidazoles, a specific SAR study for this compound concerning its effects on microtubule polymerization or α-glucosidase inhibition is not available in the reviewed literature. The ethyl carboxylate group at the N-1 position and the amino group at the C-2 position represent key structural features whose influence on these specific biological activities remains to be elucidated.

Table 3: Summary of SAR Findings for Related Benzimidazole Derivatives

Compound SeriesStructural ModificationImpact on Biological ActivityReference
Diflapolin DerivativesN-Boc substitution on the benzimidazole ringIncreased inhibitory potency against sEH; decreased activity against FLAP. researchgate.net
Benzimidazole-4-carboxamides and -carboxylatesBulky substituent on the basic nitrogen of the amino moietyImportant for high affinity for 5-HT4 receptors. nih.gov

This table presents data for related benzimidazole compounds and not for this compound, for which specific data was not found.

Emerging Applications Beyond Traditional Biological Focus

Materials Science Applications

The robustness and chemical versatility of the benzimidazole (B57391) structure make it an excellent candidate for the development of high-performance materials. Derivatives are being investigated for integration into polymers and as protective coatings that offer enhanced durability and stability.

The incorporation of benzimidazole units into polymer backbones can significantly enhance their mechanical and thermal properties. The rigid, planar structure of the benzimidazole ring contributes to the formation of ordered, high-strength polymer chains. In the realm of functional coatings, the primary driver for using benzimidazole derivatives is their proven efficacy in preventing corrosion. By forming a protective, adsorbed layer on metal surfaces, these compounds can act as a barrier against corrosive agents. While direct studies on the polymerization of ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate are limited, the fundamental properties of its core structure suggest its potential as a monomer or additive to create polymers and coatings with superior performance characteristics.

The benzimidazole nucleus is a well-established motif in the design of corrosion inhibitors. Research has shown that various benzimidazole derivatives exhibit excellent protective capabilities for metals such as carbon steel in acidic environments. These molecules function by adsorbing onto the metal surface through heteroatoms (nitrogen), forming a film that inhibits both anodic and cathodic reactions. For instance, studies on novel benzimidazole derivatives have demonstrated remarkable corrosion inhibition efficiencies.

One study investigating three different amino acid-based benzimidazole derivatives on carbon steel in 1 M HCl solution reported maximum protective efficiencies ranging from 95% to 98%. nih.gov The molecules were found to be mixed-type inhibitors, effectively controlling both anodic and cathodic processes. nih.gov Another derivative, (E)-2-styryl-1H-benzo[d]imidazole, also showed a high efficiency of 98% for carbon steel in 15% HCl. These findings underscore the potential of the benzimidazole core, central to this compound, for applications in advanced anti-corrosion coatings.

Regarding thermal properties, studies on related structures provide insight. For example, thermogravimetric analysis (TGA) of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showed a high decomposition temperature (Td) at 245 °C, indicating significant thermal stability. thieme-connect.com This inherent stability is crucial for materials intended for use in high-temperature applications.

Table 1: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives

Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
Amino acid-benzimidazole derivatives Carbon Steel (X56) 1 M HCl 95-98 nih.gov

Note: Data presented is for analogous compounds to demonstrate the potential of the benzimidazole core.

Catalysis and Organocatalysis Utilizing the Benzimidazole Core

The benzimidazole scaffold has emerged as a privileged structure in the field of organocatalysis. Its ability to participate in hydrogen bonding and act as both a proton donor and acceptor makes it an effective framework for catalyzing asymmetric reactions. nih.govresearchgate.net Chiral benzimidazole derivatives have been successfully employed as bifunctional organocatalysts, activating substrates through hydrogen-bond interactions to achieve high yields and enantioselectivities in various chemical transformations. nih.govresearchgate.net

Research groups have developed chiral guanidines derived from benzimidazoles that are highly effective in the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.govresearchgate.net These catalysts are readily synthesized and have been shown to produce aminated products in good-to-high yields with moderate-to-good enantioselectivities. nih.gov Similarly, other research has focused on the organocatalytic synthesis of chiral benzimidazole derivatives themselves, using commercially available amines to catalyze stereoselective aldol (B89426) additions. thieme-connect.comthieme-connect.com These studies highlight the versatility of the benzimidazole core in facilitating complex organic reactions, suggesting that this compound could serve as a valuable precursor for new classes of organocatalysts.

Table 2: Application of Benzimidazole Derivatives in Organocatalysis

Catalytic Reaction Catalyst Type Key Findings Reference
Asymmetric α-amination Chiral guanidines from benzimidazoles Good-to-high yields and moderate-to-good enantioselectivities nih.govresearchgate.net

Note: The specific compound this compound was not the catalyst but these examples show the catalytic potential of the core structure.

Photophysical Applications in Dyes and Optical Materials

The conjugated π-system of the benzimidazole ring gives rise to interesting photophysical properties, making its derivatives suitable for applications in dyes and optical materials. These compounds often exhibit strong absorption in the UV region and can be engineered to fluoresce across the visible spectrum.

For example, a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate revealed significant photoluminescent properties. mdpi.com The compound displayed a UV-Vis absorption maximum at 326 nm and a strong fluorescence emission peak at 429 nm in acetonitrile, with a notable Stokes shift of 103 nm. mdpi.com Furthermore, it exhibited high fluorescence in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs). mdpi.com

The benzimidazole scaffold is also being explored for its nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. acs.orgnih.gov DFT studies on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have shown that these molecules can be designed to have large second-order hyperpolarizability (β) values, marking them as promising NLO materials. acs.orgnih.govnih.gov The parent 2-aminobenzimidazole (B67599) structure shows absorption maxima around 280-283 nm. researchgate.net These findings collectively suggest that this compound likely possesses favorable photophysical characteristics that could be exploited in the development of novel dyes, fluorescent probes, and advanced optical materials.

Table 3: Photophysical Properties of a Representative Benzimidazole Carboxylate Derivative

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference

Note: Data is for an analogous compound to illustrate the photophysical potential of the core structure.

Potential in Sensing and Chemo/Biosensor Development

The ability of the nitrogen atoms within the benzimidazole ring to coordinate with metal ions has made this scaffold a popular choice for designing chemosensors. Benzimidazole-based sensors can detect specific ions through changes in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).

Numerous studies have demonstrated the efficacy of benzimidazole derivatives as selective ion sensors. For instance, novel benzimidazole-based molecules have been designed for the highly selective optical and solid-state detection of zinc ions (Zn²⁺), with a limit of detection as low as 16 nM. acs.orgacs.org Other derivatives have been developed as dual-functional fluorescent sensors for copper (Cu²⁺) and zinc (Zn²⁺) ions, exhibiting fluorescence quenching or shifting upon ion binding. rsc.org The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or excited-state intramolecular proton-transfer (ESIPT). rsc.org

The versatility of the benzimidazole core extends to anion detection as well. A BODIPY dye functionalized with a benzimidazole unit was shown to be a selective colorimetric chemosensor for the hydrogen sulfate (B86663) anion (HSO₄⁻), changing color from pink to yellow upon interaction. mdpi.com Given this extensive body of research, this compound represents a promising platform for the rational design of new, highly selective, and sensitive chemo/biosensors for a variety of environmental and biological analytes.

Table 4: Examples of Benzimidazole Derivatives in Chemical Sensing

Target Analyte Sensor Type Detection Method Key Feature Reference
Zinc (Zn²⁺) Benzimidazole-pyridine-thiophene Photoluminescence Quenching Limit of detection of 16 nM acs.orgacs.org
Copper (Cu²⁺) & Zinc (Zn²⁺) Benzimidazole-derived Schiff base Ratiometric Fluorescence Dual-functional sensor with large blue-shift for Zn²⁺ rsc.org

Note: These examples utilize the benzimidazole core, demonstrating the potential of the target compound in sensor applications.

Future Research Directions and Unresolved Challenges

Development of Novel and Atom-Economical Synthetic Methodologies for Derivatives

A primary challenge lies in the development of more efficient, sustainable, and economically viable synthetic routes to functionalized derivatives. Current methods for benzimidazole (B57391) synthesis often involve harsh conditions, expensive catalysts, or generate significant waste. derpharmachemica.com Future research must prioritize green chemistry principles.

Key areas for exploration include:

Metal-Free Catalysis: Shifting away from transition metal catalysts like palladium and copper can reduce cost and toxicity. nih.gov Metal-free approaches, potentially utilizing microwave irradiation or photocatalysis, represent a sustainable alternative. nih.govresearchgate.net

Multi-Component Reactions (MCRs): MCRs offer high atom economy and procedural simplicity by combining three or more reactants in a single step, thereby reducing waste and simplifying reaction protocols. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity compared to batch processes.

Reusable Catalysts: The development of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), can significantly improve the environmental footprint of synthetic processes. nih.gov Nano-catalyzed methods have demonstrated higher yields in shorter reaction times. nih.govmdpi.com

Synthetic StrategyAdvantagesChallengesKey References
Metal-Free Synthesis Avoids expensive/toxic metals, aligns with green chemistry. nih.govOften requires specific conditions (e.g., microwave), scope can be limited. nih.gov
Microwave-Assisted Synthesis Rapid reaction times (minutes vs. hours), high yields, energy efficient. rjptonline.orgmdpi.comScalability can be an issue for industrial applications. rjptonline.orgmdpi.com
Nano-Catalyzed Reactions High efficiency, recyclability of catalyst, environmentally benign. nih.govmdpi.comCatalyst synthesis and stability, potential for leaching. nih.govmdpi.com
Photochemical Conversion Proceeds under mild conditions, allows for unique transformations (e.g., indazole to benzimidazole). researchgate.netRequires specialized equipment, potential for side reactions and decomposition. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The benzimidazole core offers rich potential for novel chemical transformations that remain largely untapped. Future work should move beyond simple functionalization to explore the fundamental reactivity of the ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate system.

Unresolved challenges and future goals include:

C-H Bond Functionalization: Direct functionalization of C-H bonds on the benzene (B151609) or imidazole (B134444) ring is a highly atom-economical strategy that avoids pre-functionalized starting materials. Developing selective catalysts for this purpose is a major goal.

Photochemical Rearrangements: As demonstrated with related heterocycles like indazoles, photochemical methods can induce skeletal permutations to generate novel isomeric structures under mild conditions. researchgate.net Exploring such transformations for the benzimidazole core could unlock new chemical space.

Ring-Fused Systems: Advances in dehydrogenative coupling and radical cyclization are enabling the synthesis of complex, ring-fused benzimidazoles. nih.gov Applying these modern techniques to derivatives of the title compound could yield novel polycyclic structures with unique properties.

Catalytic Applications: Benzimidazole derivatives themselves can serve as ligands for catalysts used in other organic transformations, such as oxidations and reductions. enpress-publisher.com Exploring the catalytic potential of new derivatives is a promising area of research.

Advanced Computational Modeling for Precise Property Prediction and Design

In silico methods are becoming indispensable for accelerating the design-synthesis-testing cycle. For this compound and its derivatives, advanced computational modeling can provide crucial insights and guide experimental efforts.

Future research directions involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict electronic structures, reactivity parameters, and spectroscopic properties (NMR, IR, UV-Vis) with high accuracy, aiding in structural elucidation and understanding reactivity. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations are essential for understanding the dynamic behavior of these molecules, particularly their interactions with biological targets like proteins or DNA. nih.govacs.org These simulations can reveal stable binding modes and conformational changes that are critical for biological activity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity or material performance of new derivatives before they are synthesized, saving significant time and resources.

Machine Learning and AI: Integrating machine learning algorithms can help analyze large datasets from computational and experimental studies to identify complex patterns and predict "hit" compounds with a higher probability of success.

Computational TechniqueApplicationDesired OutcomeKey References
Density Functional Theory (DFT) Predict electronic structure, reactivity, spectroscopic data.Accurate prediction of molecular properties and reaction mechanisms. mdpi.comacs.org
Molecular Docking Predict binding modes and affinity with biological targets (e.g., enzymes, receptors).Identification of key interactions for rational drug design. acs.orgresearchgate.netnih.gov acs.orgresearchgate.netnih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of ligand-target complexes over time.Understanding of binding stability and conformational changes. nih.gov nih.govacs.org
ADME/T Prediction In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties.Early-stage filtering of candidates with poor pharmacokinetic profiles. nih.gov nih.gov

Comprehensive Mechanistic Dissection of Bio-Interactions and Material Performances

A significant unresolved challenge is the lack of a deep, mechanistic understanding of how benzimidazole derivatives interact with biological systems or function within advanced materials. While many compounds show promising activity, the precise molecular mechanisms are often unclear.

Future research must focus on:

Target Identification and Validation: For biologically active derivatives, identifying the specific protein, enzyme, or nucleic acid target is paramount. Techniques such as thermal shift assays, affinity chromatography, and genetic approaches can be employed. The benzimidazole scaffold has been implicated in targeting topoisomerase enzymes and the VEGFR-2 receptor, highlighting its potential in anticancer research. acs.orgnih.govnih.gov

Biophysical Interaction Studies: Utilizing techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy to quantify the thermodynamics and kinetics of binding interactions.

Membrane Interaction Analysis: Investigating how these compounds interact with and permeate biological membranes is crucial for understanding their bioavailability and potential mechanisms of action. nih.gov Studies with model membranes can elucidate how factors like hydrophobicity and hydrogen bonding influence these interactions. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzimidazole scaffold and analysis of the resulting changes in activity can provide a detailed map of the key structural features required for a desired function. acs.org

Integration with High-Throughput Screening for Discovery of New Applications

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds against a multitude of biological or material-based assays. Integrating the synthesis of novel this compound derivatives with HTS is essential for unlocking their full application potential.

Key opportunities include:

Phenotypic Screening: HTS assays based on cellular phenotypes (e.g., cancer cell death, inhibition of microbial growth) can identify active compounds without prior knowledge of their molecular target. acs.orgnih.govplos.org This approach has successfully identified benzimidazole compounds with potent antifungal and anticancer activity. acs.orgnih.gov

Target-Based Screening: Screening compound libraries against specific, validated molecular targets (e.g., kinases, proteases) can identify potent and selective inhibitors. nih.gov

High-Content Screening (HCS): Image-based HCS allows for the automated acquisition and analysis of multiple cellular features simultaneously, providing more detailed information on a compound's mechanism of action than traditional HTS methods. plos.org

Discovery of Novel Materials: HTS methodologies can be adapted to screen for material properties, such as fluorescence, conductivity, or catalytic activity, opening up applications beyond the biomedical field.

The systematic exploration of these future research directions will address the current challenges and undoubtedly expand the utility of the this compound scaffold, paving the way for the development of new therapeutics and advanced materials.

Q & A

Basic: What are the standard synthetic routes for ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves refluxing o-phenylenediamine derivatives with substituted aryl groups in the presence of ammonia, followed by alkaline workup and recrystallization . Key optimizations include:

  • Temperature control : Prolonged reflux (~5 hours) ensures complete cyclization of the benzimidazole core.
  • Solvent selection : Polar solvents (e.g., ethanol or methanol) enhance solubility of intermediates .
  • Monitoring : TLC with chloroform:methanol (6:1 v/v) tracks reaction progress .
    Yields improve with stoichiometric adjustments (e.g., excess aryl groups) and purification via charcoal-assisted recrystallization .

Advanced: How can structural discrepancies in benzimidazole derivatives be resolved using spectroscopic and computational tools?

Methodological Answer:
Discrepancies arise from regioselectivity or tautomerism. To address this:

  • Spectroscopy :
    • ¹H-NMR : Singlets at δ10.93–12.31 confirm N-H protons in the benzimidazole ring .
    • IR : Bands at 2634 cm⁻¹ (S-H) and 3395 cm⁻¹ (N-H) differentiate functional groups .
  • Computational validation : DFT calculations predict tautomeric stability, while molecular docking (e.g., AutoDock Vina) correlates observed binding affinities with structural conformations .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Elemental analysis : Confirms C, H, N content (±0.4% deviation from theoretical values) .
  • Mass spectrometry (ESI-MS) : Peaks at m/z 235.1 [M+H]⁺ validate molecular weight .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced: How can in-silico methods predict the pharmacokinetic and toxicity profiles of benzimidazole derivatives?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME calculate LogP (lipophilicity) and CNS permeability. For example, a LogP <3 suggests low blood-brain barrier penetration .
  • Toxicity screening : ProTox-II identifies hepatotoxicity risks by simulating metabolic pathways (e.g., cytochrome P450 interactions) .
  • Docking studies : AutoDock predicts binding to targets like EGFR (ΔG < -8 kcal/mol indicates strong inhibition) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Ice-cold water removes unreacted starting materials; boiling water with charcoal eliminates colored impurities .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) achieves >95% purity .

Advanced: How do substituents on the benzimidazole core influence biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl at R₂) enhance EGFR inhibition (IC₅₀ = 1.2 µM vs. 4.5 µM for -H) by increasing electrophilicity .
  • Hydrophobic substituents (e.g., -CH₃) improve membrane permeability (PAMPA assay: Pe > 5 × 10⁻⁶ cm/s) .
  • Positional effects : Para-substituted aryl groups optimize steric compatibility with target binding pockets .

Basic: How can researchers troubleshoot low yields in benzimidazole synthesis?

Methodological Answer:

  • Catalyst optimization : Use KOH or triethylamine to deprotonate intermediates, accelerating cyclization .
  • Stoichiometry : Maintain a 3:1 molar ratio of aryl halide to o-phenylenediamine to drive reaction completion .
  • Side-product mitigation : Add Na₂S₂O₃ to quench excess CS₂ in thiol-containing intermediates .

Advanced: What strategies mitigate toxicity risks in preclinical benzimidazole-based drug candidates?

Methodological Answer:

  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that form protein adducts .
  • Structural modification : Introduce PEGylated side chains to reduce hepatic accumulation .
  • In-vitro assays : MTT assays on HepG2 cells quantify IC₅₀ values for hepatotoxicity (IC₅₀ < 10 µM indicates high risk) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (TLV < 1 mg/m³) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How can combinatorial chemistry expand the library of bioactive benzimidazole derivatives?

Methodological Answer:

  • Parallel synthesis : React 2-aminobenzimidazole with diverse aldehydes/ketones under microwave irradiation (80°C, 30 min) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, enhancing antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) .
  • High-throughput screening : 96-well plate assays prioritize hits with >70% inhibition at 10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.